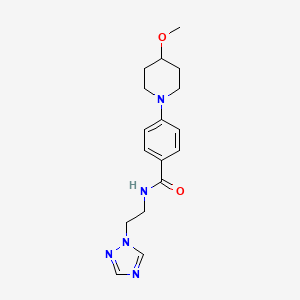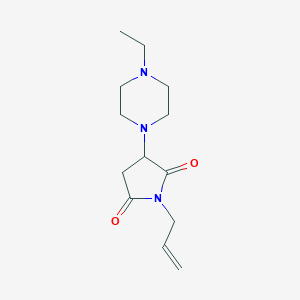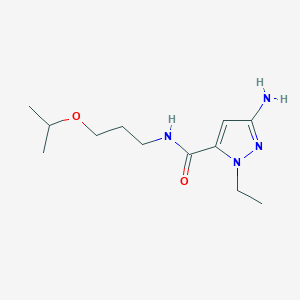
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the benzamide family and has been shown to have potent inhibitory effects on certain enzymes that are involved in the regulation of cell growth and proliferation.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,2,4-thiadiazoles, and 1,3,4-thiadiazoles, involves the use of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide and related compounds as key intermediates or reactants. These studies aim to explore the chemical versatility and reactivity of these compounds to produce a variety of heterocyclic structures with potential pharmacological properties (Whitfield & Papadopoulos, 1981), (Coppo & Fawzi, 1997).
Molecular and Crystal Structure Analysis
Studies on the molecular and crystal structures of triazole derivatives, including those containing the 1,2,4-triazole ring, provide insights into their structural characteristics, such as π-hole tetrel bonding interactions and hydrogen bonding patterns. These investigations are crucial for understanding the compounds' reactivity and potential for forming stable heterocyclic structures (Ahmed et al., 2020).
Biological Activity Exploration
The evaluation of biological activities, including antimicrobial, anti-lipase, and anticancer properties, of triazole derivatives and related compounds, is a significant area of research. These studies aim to identify compounds with promising therapeutic profiles for potential development into new treatments (Özil et al., 2015), (Patel & Patel, 2015).
properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-16-6-9-21(10-7-16)15-4-2-14(3-5-15)17(23)19-8-11-22-13-18-12-20-22/h2-5,12-13,16H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQZYDYBIHJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)



![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)
![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)



![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)
